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Compound of Interest

Compound Name: SB-237376

Cat. No.: B1680817 Get Quote

SB-237376 is an investigational antiarrhythmic compound that exhibits a unique mechanism of

action characterized by the dual blockade of cardiac potassium and calcium channels.

Developed by GlaxoSmithKline, its primary therapeutic indication was for the treatment of

cardiac arrhythmias. However, the clinical development of SB-237376 was discontinued during

Phase II trials. This technical guide provides a comprehensive overview of the mechanism of

action of SB-237376, detailing its effects on cardiac ion channels, summarizing key quantitative

data, and outlining the experimental methodologies used to elucidate its electrophysiological

properties.

Core Mechanism of Action: Dual Blockade of IKr
and ICa,L
The principal mechanism of action of SB-237376 is the inhibition of two critical ion currents that

govern the repolarization phase of the cardiac action potential: the rapidly activating delayed

rectifier potassium current (IKr) and the L-type calcium current (ICa,L).[1][2][3]

IKr Inhibition: SB-237376 is a potent blocker of the IKr current, which is crucial for the normal

repolarization of ventricular myocytes. Inhibition of IKr leads to a prolongation of the action

potential duration (APD) and the QT interval on an electrocardiogram.[1]

ICa,L Inhibition: At higher concentrations, SB-237376 also exhibits a use-dependent

blockade of the L-type calcium current.[1][3] This dual action is significant because while IKr

blockade is a common antiarrhythmic strategy, it can also be proarrhythmic. The concurrent

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1680817?utm_src=pdf-interest
https://www.benchchem.com/product/b1680817?utm_src=pdf-body
https://www.benchchem.com/product/b1680817?utm_src=pdf-body
https://www.benchchem.com/product/b1680817?utm_src=pdf-body
https://www.benchchem.com/product/b1680817?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12605020/
https://www.jstage.jst.go.jp/article/bpb/35/9/35_b12-00002/_article
https://www.medchemexpress.com/sb-237376-free-base.html
https://www.benchchem.com/product/b1680817?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12605020/
https://www.benchchem.com/product/b1680817?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12605020/
https://www.medchemexpress.com/sb-237376-free-base.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


blockade of ICa,L by SB-237376 is proposed to mitigate this proarrhythmic risk by preventing

excessive prolongation of the APD and the development of early afterdepolarizations

(EADs).[1]

The concentration-dependent effect of SB-237376 on the action potential duration is described

as bell-shaped, with the maximal prolongation observed at concentrations of 1-3 µM.[1] This

suggests that at higher concentrations, the ICa,L blocking effect begins to counteract the APD-

prolonging effect of the IKr blockade.

Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the

electrophysiological profile of SB-237376, primarily derived from studies on canine and rabbit

ventricular myocytes.

Parameter Value Species/Model Reference

IKr Inhibition (IC50) 0.42 µM
Canine/Rabbit

Ventricular Myocytes
[1][3]

Concentration for

Maximum APD

Prolongation

1-3 µM
Canine/Rabbit

Ventricular Myocytes
[1]

Concentration

Inducing EADs
3 µM

Rabbit Ventricular

Wedge Preparations
[1][3]

Experimental Protocols
The characterization of SB-237376's mechanism of action relied on standard

electrophysiological techniques, including patch-clamp and arterially perfused ventricular

wedge preparations.

Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique was employed to measure the effect of SB-237376 on

individual ion currents (IKr and ICa,L) in isolated cardiac myocytes.
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Cell Preparation: Single ventricular myocytes were enzymatically isolated from canine or

rabbit hearts.

Recording Configuration: The whole-cell patch-clamp configuration was established to allow

for the control of the cell's membrane potential and the recording of the resulting

transmembrane currents.

Voltage Protocols:

For IKr: To isolate and measure IKr, specific voltage-clamp protocols were used. A typical

protocol would involve a depolarizing pulse to activate the channel, followed by a

repolarizing step to elicit the characteristic tail current, which is a hallmark of IKr. The

amplitude of this tail current was measured at various concentrations of SB-237376 to

determine the IC50 value.

For ICa,L: The L-type calcium current was elicited by depolarizing voltage steps from a

holding potential. The peak inward current was measured in the presence and absence of

different concentrations of SB-237376 to assess the extent of blockade. To investigate

use-dependency, the blocking effect was likely measured at different stimulation

frequencies.

Solutions: The pipette solution would typically contain a high concentration of potassium and

be designed to mimic the intracellular environment. The extracellular solution would be a

physiological saline solution, and specific channel blockers (e.g., for sodium and other

potassium channels) would be added to isolate the current of interest.

Arterially Perfused Ventricular Wedge Preparation
This ex vivo model preserves the three-dimensional structure and transmural heterogeneity of

the ventricular wall, allowing for the study of the effects of SB-237376 on the action potential

duration and the genesis of arrhythmias in a more integrated system.

Preparation: A wedge of tissue from the canine or rabbit left ventricle was dissected and

arterially perfused with a physiological solution.

Recording: Transmembrane action potentials were recorded from different layers of the

ventricular wall (epicardium, midmyocardium, and endocardium) using microelectrodes. A
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pseudo-ECG was also recorded to measure the QT interval.

Drug Application: SB-237376 was added to the perfusate at various concentrations.

Endpoints: The primary endpoints were the changes in action potential duration at 90%

repolarization (APD90), the transmural dispersion of repolarization (the difference in APD

across the ventricular wall), and the induction of early afterdepolarizations (EADs).
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Caption: Mechanism of action of SB-237376 on cardiac ion channels.
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Caption: Experimental workflow for characterizing SB-237376.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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